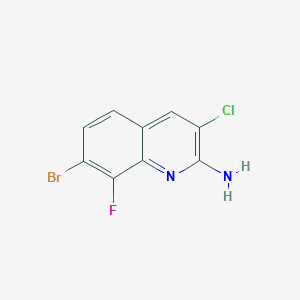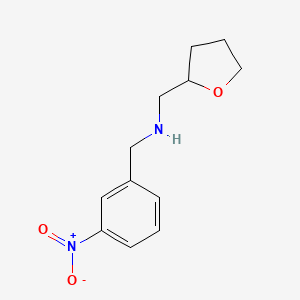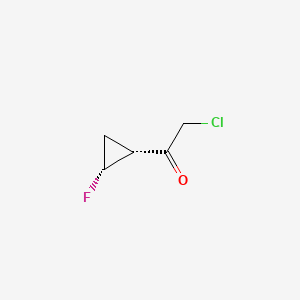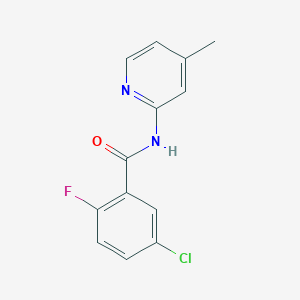
5-chloro-2-fluoro-N-(4-methylpyridin-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-fluoro-N-(4-methylpyridin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro and fluoro substituent on the benzamide ring, along with a methylpyridinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-fluoro-N-(4-methylpyridin-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-methylpyridine and 5-chlorobenzoyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-fluoro-4-methylpyridine is reacted with 5-chlorobenzoyl chloride in the presence of the base to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-chloro-2-fluoro-N-(4-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
科学研究应用
5-chloro-2-fluoro-N-(4-methylpyridin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in biological research to study its effects on various cellular processes and pathways.
Industrial Applications: The compound is explored for its potential use in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 5-chloro-2-fluoro-N-(4-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to altered cellular responses.
相似化合物的比较
Similar Compounds
2-fluoro-4-methylpyridine: A precursor in the synthesis of the compound.
5-chlorobenzoyl chloride: Another precursor used in the synthesis.
N-(4-methylpyridin-2-yl)benzamide: A structurally similar compound without the chloro and fluoro substituents.
Uniqueness
5-chloro-2-fluoro-N-(4-methylpyridin-2-yl)benzamide is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C13H10ClFN2O |
|---|---|
分子量 |
264.68 g/mol |
IUPAC 名称 |
5-chloro-2-fluoro-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H10ClFN2O/c1-8-4-5-16-12(6-8)17-13(18)10-7-9(14)2-3-11(10)15/h2-7H,1H3,(H,16,17,18) |
InChI 键 |
DTQHXKYSUWTXIJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(C=CC(=C2)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile](/img/structure/B14893193.png)
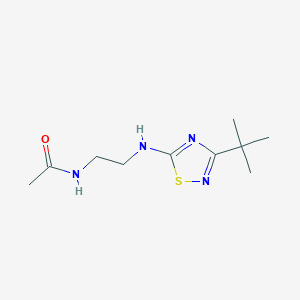
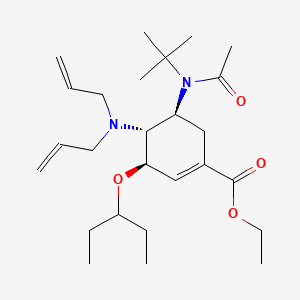
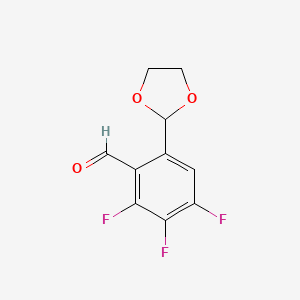
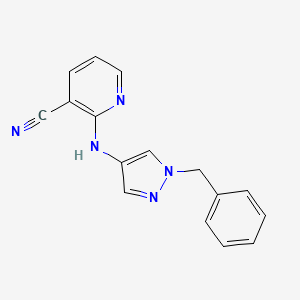
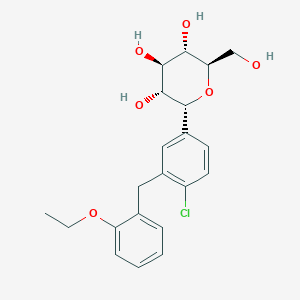
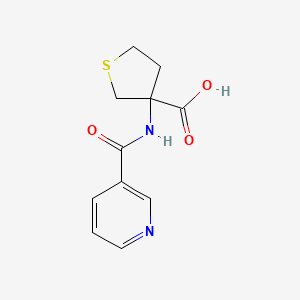
![N-(3-hydroxypropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14893228.png)
![2-[(3-Carbamoyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893233.png)
